

Fmoc-D-Leu-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-D-Leu-OH*

Cat. No.: *B557659*

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This guide provides an in-depth overview of Fmoc-D-Leucine-OH (**Fmoc-D-Leu-OH**), a crucial building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, and provides comprehensive experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Core Properties of Fmoc-D-Leu-OH

Fmoc-D-Leu-OH is a derivative of the natural amino acid D-leucine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α -amino group. This strategic protection allows for its sequential addition to a growing peptide chain under controlled conditions. The Fmoc group is notably stable under acidic conditions but readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent, which is a cornerstone of Fmoc-based SPPS.^{[1][2][3]}

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₃ NO ₄	[1][2][4][5]
Molecular Weight	353.41 g/mol	[2][5][6]
CAS Number	114360-54-2	[1][2][7]
Appearance	White to off-white solid	[1][8]
Melting Point	148 - 163 °C	[1]
Solubility	Soluble in polar aprotic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).	
Storage	Store at 2-8°C to ensure stability.	[9]

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols outline the standard procedures for the use of **Fmoc-D-Leu-OH** in the elongation of a peptide chain on a solid support.

Resin Preparation and Swelling

Prior to the first coupling cycle, the solid support (resin) must be adequately swelled to ensure optimal reaction kinetics.

- Materials: Rink Amide resin (or other suitable resin), N-methylpyrrolidone (NMP) or Dimethylformamide (DMF).
- Procedure:
 - Weigh the desired amount of resin into a reaction vessel.
 - Add a sufficient volume of NMP or DMF to fully immerse the resin (approximately 10 mL per gram of resin).

- Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.[\[10\]](#)

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

- Reagents: 20% (v/v) piperidine in DMF.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Procedure:
 - Drain the swelling solvent from the resin.
 - Add the 20% piperidine/DMF solution to the resin.
 - Agitate the mixture for 3-5 minutes at room temperature.
 - Drain the deprotection solution.
 - Repeat the treatment with 20% piperidine/DMF for an additional 15-20 minutes to ensure complete deprotection.
 - Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[\[2\]](#)

Coupling of Fmoc-D-Leu-OH

This protocol describes the activation and coupling of **Fmoc-D-Leu-OH** to the deprotected N-terminus of the peptide-resin.

- Reagents: **Fmoc-D-Leu-OH**, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or an equivalent coupling agent, N,N-Diisopropylethylamine (DIPEA), DMF.
- Procedure:
 - In a separate vial, dissolve **Fmoc-D-Leu-OH** (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. This creates the activated

amino acid solution.[11]

- Add the activated **Fmoc-D-Leu-OH** solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature to facilitate complete coupling.[12]
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

Monitoring the Reaction

The completeness of the deprotection and coupling steps can be monitored to ensure high-quality peptide synthesis.

- **Kaiser Test (Ninhydrin Test):** This colorimetric test is used to detect the presence of free primary amines on the resin. A positive result (blue color) after the deprotection step indicates successful Fmoc removal. A negative result (yellow color) after the coupling step suggests a complete coupling reaction.[2]
- **UV-Vis Spectroscopy:** The Fmoc group has a strong UV absorbance. Monitoring the UV absorbance of the deprotection solution can quantify the amount of Fmoc group removed, thus confirming the reaction's progress.[6][13]

Cleavage from Resin and Final Deprotection

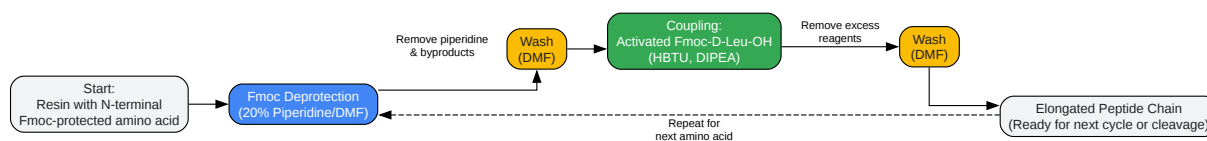
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.

- **Reagents:** Trifluoroacetic acid (TFA), Triisopropylsilane (TIS) as a scavenger, and water. A common cleavage cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[4][14]
- **Procedure:**
 - Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly.

- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.^[15]
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide from the filtrate by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc Solid-Phase Peptide Synthesis (SPPS) process.



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Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

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